5alpha-Androstan-17beta-ol

Catalog No.
S572216
CAS No.
1225-43-0
M.F
C19H32O
M. Wt
276.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstan-17beta-ol

CAS Number

1225-43-0

Product Name

5alpha-Androstan-17beta-ol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

QUKZBUCPOSYYFO-KYQPOWKGSA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C

Synonyms

5 alpha-androstan-17 beta-ol, androstan-17-ol

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C

The exact mass of the compound 5alpha-Androstan-17beta-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. It belongs to the ontological category of androstanoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5alpha-Androstan-17beta-ol (C19H32O) is a saturated androgenic steroid characterized by a 17-beta hydroxyl group and the complete absence of oxygenation at the C3 position. This unique structural profile—lacking the 3-keto group found in dihydrotestosterone (DHT)—renders it highly valuable as an internal standard for gas chromatography-mass spectrometry (GC-MS) steroid profiling and as a structural probe in androgen receptor (AR) binding assays [1]. For procurement, its primary value lies in its predictable chromatographic behavior, distinct molecular weight (276.5 g/mol), and resistance to 3-hydroxysteroid dehydrogenase-mediated metabolism, making it an ideal non-endogenous baseline for quantifying complex biological matrices [2].

Substituting 5alpha-Androstan-17beta-ol with endogenous androgens like DHT or testosterone introduces severe isobaric and chromatographic interference in quantitative mass spectrometry, as these substitutes are naturally present in biological samples [1]. Furthermore, attempting to use the 5beta-androstan-17beta-ol isomer alters the A/B ring junction stereochemistry from trans to cis, drastically changing the molecular geometry, chromatographic retention time, and eliminating specific androgen receptor binding affinity [2]. For robust doping control or in vitro receptor assays, the exact 5-alpha, 3-desoxy configuration is strictly required to prevent baseline contamination and ensure structural compatibility without rapid 3-keto reduction.

Chromatographic Resolution and Mass Spectrometry Interference

In GC-MS steroid profiling, 5alpha-Androstan-17beta-ol serves as an optimal internal standard due to its distinct mass and retention profile. Unlike DHT (MW 290.4 g/mol), which is endogenous and fluctuates based on physiological state, 5alpha-Androstan-17beta-ol (MW 276.5 g/mol) is virtually absent in standard biological matrices [1]. Upon derivatization with MSTFA, it forms a stable mono-TMS ether (m/z 348) that elutes without isobaric overlap with the di-TMS derivatives of endogenous 3-keto/3-hydroxy steroids. This mass difference of at least 14 Da ensures zero cross-talk in selected ion monitoring (SIM) modes [2].

Evidence DimensionMolecular weight and endogenous baseline interference
Target Compound Data5alpha-Androstan-17beta-ol (276.5 g/mol, zero endogenous baseline interference)
Comparator Or BaselineDihydrotestosterone (DHT) (290.4 g/mol, high endogenous baseline variability)
Quantified Difference14 Da mass shift and complete elimination of endogenous signal overlap.
ConditionsGC-MS/LC-MS biological matrix profiling with TMS derivatization.

Eliminates false positives and baseline noise in quantitative steroid assays, which is critical for accredited doping control and clinical diagnostics.

Receptor Binding Affinity and Structural Probing

5alpha-Androstan-17beta-ol is utilized to isolate the binding contribution of the 17-beta hydroxyl group from the 3-keto group in the androgen receptor (AR) pocket. While DHT exhibits maximal AR affinity (set as the 100% relative binding affinity baseline), 5alpha-Androstan-17beta-ol retains a measurable, high relative binding affinity despite lacking the C3 oxygen [1]. This demonstrates that the 3-keto moiety is not strictly necessary for receptor activation, distinguishing it from testosterone which has a different A-ring geometry. The compound's tissue-specific binding stability makes it a highly specific probe for AR conformational studies [2].

Evidence DimensionAndrogen receptor (AR) relative binding affinity and structural dependence
Target Compound Data5alpha-Androstan-17beta-ol (Maintains high AR affinity without C3 oxygenation)
Comparator Or BaselineDihydrotestosterone (DHT) (Requires C3 keto group for maximal 100% affinity)
Quantified DifferenceDistinct binding hierarchy and tissue-specific stability without the 3-keto interaction.
ConditionsIn vitro androgen receptor binding assays.

Allows researchers to map the exact steric and electronic requirements of the AR binding pocket without the confounding variables of 3-keto metabolism.

Metabolic Stability Against 3-Hydroxysteroid Dehydrogenases

A major limitation of using DHT in prolonged cellular assays is its rapid, irreversible reduction to 3-alpha-androstanediol by 3-alpha-hydroxysteroid dehydrogenase (3a-HSD), particularly in liver and prostate tissue models [1]. Because 5alpha-Androstan-17beta-ol entirely lacks the 3-keto group, it is immune to 3a-HSD-mediated degradation at the A-ring. This structural feature provides a vastly extended half-life in tissue homogenates compared to DHT, ensuring that any observed biological or analytical signal is derived from the parent compound rather than a downstream metabolite [2].

Evidence DimensionSusceptibility to 3a-HSD enzymatic degradation
Target Compound Data5alpha-Androstan-17beta-ol (Resistant to 3a-HSD reduction)
Comparator Or BaselineDihydrotestosterone (DHT) (Rapidly metabolized to 3-alpha-androstanediol)
Quantified DifferenceComplete circumvention of A-ring metabolic reduction in tissue assays.
ConditionsIn vitro tissue homogenate assays expressing 3a-HSD.

Provides a stable, non-metabolizable androgenic probe for long-term cellular assays, reducing the need for continuous redosing or enzyme inhibitors.

Internal Standard for Anti-Doping and Clinical GC-MS Profiling

Due to its lack of endogenous background and clean mono-TMS derivatization profile, 5alpha-Androstan-17beta-ol is the preferred internal standard for quantifying anabolic-androgenic steroids (AAS) in urine and plasma. It ensures accurate retention time locking and recovery quantification without isobaric interference [1].

Structural Probes in Androgen Receptor Drug Discovery

In the development of Selective Androgen Receptor Modulators (SARMs) or novel antiandrogens, this compound is utilized as a baseline probe to evaluate the necessity of A-ring hydrogen bonding. Its use clarifies how non-canonical steroid backbones interact with the AR ligand-binding domain [2].

Metabolically Stable Controls in Prostate Cancer Research

Because it resists 3a-HSD degradation, 5alpha-Androstan-17beta-ol is highly effective as a stable androgenic control in castration-resistant prostate cancer (CRPC) cell line studies, allowing researchers to decouple receptor activation from rapid intracellular steroid metabolism [3].

XLogP3

5.9

UNII

I5JL49BERK

Other CAS

1225-43-0

Dates

Last modified: 08-15-2023

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